molecular formula C17H17F3N4O B7160851 N-[(3,4-difluorophenyl)methyl]-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide

N-[(3,4-difluorophenyl)methyl]-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B7160851
M. Wt: 350.34 g/mol
InChI Key: BEHGHRDNSTWALV-UHFFFAOYSA-N
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Description

N-[(3,4-difluorophenyl)methyl]-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with fluorinated phenyl and pyridinyl groups

Properties

IUPAC Name

N-[(3,4-difluorophenyl)methyl]-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c18-13-2-4-16(21-11-13)23-5-7-24(8-6-23)17(25)22-10-12-1-3-14(19)15(20)9-12/h1-4,9,11H,5-8,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHGHRDNSTWALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)F)C(=O)NCC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-difluorophenyl)methyl]-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the fluorinated pyridine and phenyl intermediates. One common method for synthesizing fluorinated pyridines involves the fluorination of pyridine using complex aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C) to yield fluoropyridines . The fluorinated phenyl group can be prepared through similar fluorination reactions.

The final step involves coupling the fluorinated intermediates with piperazine-1-carboxamide under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki–Miyaura coupling) to form the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-difluorophenyl)methyl]-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3,4-difluorophenyl)methyl]-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-[(3,4-difluorophenyl)methyl]-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,4-difluorophenyl)methyl]-4-(5-chloropyridin-2-yl)piperazine-1-carboxamide
  • N-[(3,4-difluorophenyl)methyl]-4-(5-bromopyridin-2-yl)piperazine-1-carboxamide
  • N-[(3,4-difluorophenyl)methyl]-4-(5-iodopyridin-2-yl)piperazine-1-carboxamide

Uniqueness

N-[(3,4-difluorophenyl)methyl]-4-(5-fluoropyridin-2-yl)piperazine-1-carboxamide is unique due to the presence of multiple fluorine atoms, which can enhance its chemical stability, lipophilicity, and biological activity compared to similar compounds with different halogen substitutions.

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